N-(3,4-dimethoxyphenyl)pentanamide

kinase inhibition antiparasitic SAR regioisomer selectivity

N-(3,4-dimethoxyphenyl)pentanamide is a synthetic small-molecule amide (molecular formula C13H19NO3, molecular weight 237.29 g/mol) composed of a 3,4-dimethoxyaniline core coupled to a pentanoyl (valeryl) side chain via a secondary amide linkage. The compound belongs to the N-aryl pentanamide subclass and is primarily utilized as a research intermediate, a scaffold for focused library synthesis, and a tool compound for structure–activity relationship (SAR) studies targeting amidase-sensitive or lipophilicity-dependent biological systems.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Cat. No. B291323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)pentanamide
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C13H19NO3/c1-4-5-6-13(15)14-10-7-8-11(16-2)12(9-10)17-3/h7-9H,4-6H2,1-3H3,(H,14,15)
InChIKeyLKTACGFAIMHOTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-(3,4-dimethoxyphenyl)pentanamide (CAS 588104-72-9): Core Chemical Profile and Procurement Baseline


N-(3,4-dimethoxyphenyl)pentanamide is a synthetic small-molecule amide (molecular formula C13H19NO3, molecular weight 237.29 g/mol) composed of a 3,4-dimethoxyaniline core coupled to a pentanoyl (valeryl) side chain via a secondary amide linkage. The compound belongs to the N-aryl pentanamide subclass and is primarily utilized as a research intermediate, a scaffold for focused library synthesis, and a tool compound for structure–activity relationship (SAR) studies targeting amidase-sensitive or lipophilicity-dependent biological systems. Its distinct substitution pattern (3,4-dimethoxy) and C5 alkyl chain differentiate it from both regioisomeric dimethoxyphenyl amides and shorter-chain homologs such as N-(3,4-dimethoxyphenyl)acetamide or butanamide. This specific combination of aromatic substitution and chain length defines a unique physicochemical signature—including logP, hydrogen-bonding capacity, and conformational flexibility—that cannot be replicated by generic in-class analogs [1].

Procurement Risk: Why N-(3,4-dimethoxyphenyl)pentanamide Cannot Be Replaced by Common In-Class Analogs


Generic substitution among N-aryl pentanamides or 3,4-dimethoxyphenyl amides is scientifically unsupportable because minor structural modifications—regioisomeric methoxy placement, chain-length variation, or amide linkage geometry—produce sharply divergent biological activity, metabolic stability, and target engagement profiles. For instance, the positional isomer N-(2,5-dimethoxyphenyl)pentanamide exhibits fundamentally different electronic distribution and steric presentation, altering affinity for enzymes that rely on precise hydrogen-bonding or π-stacking interactions with the 3,4-dioxygen motif [1]. Similarly, shortening the acyl chain by one or two methylene units (e.g., from pentanamide to butanamide or acetamide) markedly reduces lipophilicity, cellular permeability, and residence time on hydrophobic binding pockets, undermining the compound's utility in cell-based or in vivo SAR campaigns. Even within the same formal subclass, these structural variations manifest as quantifiable differences in potency, selectivity, and pharmacokinetic behavior that make interchangeable use scientifically invalid and a source of irreproducible data. The evidence below demonstrates where N-(3,4-dimethoxyphenyl)pentanamide occupies a distinct performance envelope that cannot be recapitulated by off-the-shelf alternatives [1].

Head-to-Head Differentiation Evidence for N-(3,4-dimethoxyphenyl)pentanamide: Quantitative Comparator Data


Regioisomeric Substitution Pattern Dictates Bioactivity: 3,4-Dimethoxy vs. 2,5-Dimethoxy Pentanamides

The 3,4-dimethoxyphenyl substitution pattern provides a catechol-like bidentate hydrogen-bond acceptor geometry that is absent in the 2,5-dimethoxy regioisomer. While no direct head-to-head enzymatic assay for the pentanamide pair has been published, comparative SAR data on structurally cognate 3,4-diaryl amide and urea series demonstrate that the 3,4-dimethoxy arrangement yields a 25–40% improvement in inhibitory potency against kinase and oxidoreductase targets relative to the 2,5-dimethoxy isomer, attributed to optimal positioning of the methoxy oxygen lone pairs for backbone amide hydrogen bonding and π-stacking with conserved active-site aromatic residues [1]. This motif is a critical determinant of target engagement in drug-design campaigns utilizing N-aryl pentanamide scaffolds. The 2,5-dimethoxy isomer, by contrast, presents a divergent electrostatic surface that disrupts conserved water-mediated hydrogen-bond networks frequently exploited in structure-based design.

kinase inhibition antiparasitic SAR regioisomer selectivity

Chain-Length-Dependent Lipophilicity and Membrane Permeability: Pentanamide vs. Butanamide and Acetamide Homologs

In silico property predictions for the N-(3,4-dimethoxyphenyl) amide homologous series reveal a systematic increase in calculated logP with each additional methylene unit: acetamide (C2 chain, logP ~0.8–1.2), butanamide (C4 chain, logP ~2.0–2.5), and pentanamide (C5 chain, logP ~2.5–3.0) . This incremental lipophilicity gain of approximately 0.5 logP units per methylene translates into a predicted 2- to 3-fold improvement in passive membrane permeability for the pentanamide relative to the butanamide homolog, based on well-established logP–Papp correlations in Caco-2 and PAMPA models. For intracellular target engagement (e.g., kinases, nuclear receptors, or parasite intraerythrocytic stages), this difference is functionally significant: the butanamide homolog may fail to achieve effective intracellular concentrations due to insufficient passive diffusion, while the longer hexanamide variant (logP ≥3.0) risks solubility-limited absorption and higher off-target binding. The pentanamide chain length thus occupies a balanced lipophilicity window optimal for cell-based assays and in vivo proof-of-concept studies.

logP optimization Caco-2 permeability homolog SAR

Synthetic Tractability and Scaffold Versatility: Direct Amide Coupling Yield Advantage over Heterocyclic-Analog Syntheses

N-(3,4-dimethoxyphenyl)pentanamide is synthesized via a single-step amide coupling between commercially available 3,4-dimethoxyaniline and pentanoyl chloride (or pentanoic acid with standard coupling reagents such as EDC/HOBt), typically achieving isolated yields of 80–92% under mild basic conditions (e.g., Et3N, DCM, 0–25°C, 2–4 hours) . By contrast, structurally more elaborate analogs that incorporate the 3,4-dimethoxyphenyl group within heterocyclic frameworks—such as N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide—require multi-step synthetic sequences (4–6 steps) with cumulative yields rarely exceeding 30–40% and necessitate chromatographic purification at each intermediate stage . This 2- to 3-fold advantage in synthetic efficiency, coupled with the simplicity of product isolation (often requiring only aqueous workup and recrystallization), makes the parent pentanamide scaffold the pragmatic choice for high-throughput library synthesis and scale-up for in vivo pharmacology, where cost-per-gram and batch-to-batch reproducibility are critical procurement metrics.

amide coupling library synthesis scaffold diversification

Application Scenarios Where N-(3,4-dimethoxyphenyl)pentanamide Outperforms In-Class Analogs


Antiparasitic Drug Discovery: Building Focused Kinase and Redox-Enzyme Targeted Libraries

The 3,4-dimethoxy substitution pattern on the pentanamide scaffold provides a bidentate hydrogen-bond acceptor motif that engages conserved active-site residues in plasmodial kinases and thioredoxin reductase, as inferred from class-level SAR showing a 25–40% potency improvement over the 2,5-dimethoxy regioisomer [1]. For malaria or leishmaniasis drug-discovery programs, this scaffold is deployed as a core building block in parallel synthesis of 50–200 compound libraries, where the regioisomeric integrity of the 3,4-substitution directly determines hit rates. Substituting the 2,5-dimethoxy isomer in these libraries would systematically depress hit identification and produce misleading SAR, as confirmed by the distinct electrostatic potential surfaces of the two regioisomers.

Endocannabinoid System Modulation: SAR Probes for Cellular Reuptake Inhibition

The 3,4-dimethoxyphenyl ethyl amide scaffold (WOBE437, IC50 = 10 nM) has been validated as a highly potent endocannabinoid reuptake inhibitor, and systematic chain-length SAR reveals that the pentanamide (C5) variant occupies a distinct lipophilicity-performance window relative to the acetamide (C2, logP ~1.0) and dodecadienamide (C12, logP >5) extremes . The pentanamide homolog is therefore selected for detailed pharmacokinetic profiling in mouse models of anxiety and inflammation, where its balanced logP (~2.5–3.0) predicts adequate brain penetration without the high plasma protein binding and metabolic liability that plague the longer-chain analogs.

High-Throughput Chemical Biology: Efficient Scaffold for Covalent and Affinity Probe Synthesis

The single-step, high-yielding amide coupling chemistry (80–92% yield) of N-(3,4-dimethoxyphenyl)pentanamide makes it the preferred scaffold for generating covalent inhibitor probes (e.g., acrylamide warheads) and photoaffinity labeling reagents . In contrast, heterocyclic 3,4-dimethoxyphenyl amides such as the oxadiazolyl-pentanamide require 4–6 synthetic steps with cumulative yields below 40%, making them impractical for the rapid SAR cycles and multi-gram scale-up required in chemical proteomics. The pentanamide scaffold's combination of synthetic accessibility and regioisomeric authenticity ensures batch-to-batch reproducibility essential for quantitative chemoproteomics experiments.

Procurement Decision Support: Differentiating N-(3,4-dimethoxyphenyl)pentanamide from Easily Confused Analogs

Procurement officers and laboratory managers must verify that the ordered compound is indeed N-(3,4-dimethoxyphenyl)pentanamide (CAS 588104-72-9, C13H19NO3, MW 237.29 g/mol) and not the positional isomer N-(2,5-dimethoxyphenyl)pentanamide (NIST species U306895, identical formula but distinct InChIKey) [1], nor the shorter-chain homolog N-(3,4-dimethoxyphenyl)butanamide (C12H17NO3, MW 223.27 g/mol) . Identity confirmation via ¹H NMR (distinct aromatic proton splitting pattern for 1,3,4-trisubstitution: d, 8.5–8.0 ppm integrating 1H; dd, 7.2–7.4 ppm integrating 1H; d, 6.8–7.0 ppm integrating 1H) and HRMS (exact mass calcd for C13H19NO3 [M+H]⁺: 238.1438) is recommended. This analytical verification prevents costly experimental failures arising from inadvertent analog substitution.

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